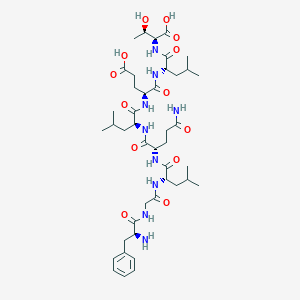
Sop octapeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sop octapeptide is a peptide compound with the molecular formula C43H69N9O13 and a molecular weight of 920.1 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sop octapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
化学反応の分析
Types of Reactions
Sop octapeptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学的研究の応用
Antioxidant Properties
Recent research has demonstrated that sop octapeptide exhibits significant antioxidant activity. In a study involving a multifunctional octapeptide derived from Lingzhi (Ganoderma lucidum), the synthesized octapeptide showed comparable antioxidant effects to established antioxidants like ascorbic acid and gallic acid. The antioxidant capacity was assessed using various assays, including DPPH, ABTS, and FRAP, revealing effective radical scavenging abilities at concentrations of 1 mg/mL .
Tyrosinase Inhibition
This compound has also been investigated for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. The study found that the octapeptide significantly reduced tyrosinase activity in melanoma cells, suggesting its potential use in treating hyperpigmentation disorders. The inhibition percentage was measured at various time intervals, showing a notable effect after 30 minutes of exposure .
Cosmetic Applications
The multifunctional properties of this compound make it a valuable ingredient in cosmetic formulations aimed at skin health and pigmentation control. Its ability to scavenge free radicals and inhibit melanin production positions it as a promising candidate for anti-aging and skin-lightening products.
Study on Melanoma Cells
A detailed study utilized a proteomics approach to understand the molecular mechanisms by which this compound affects melanoma cells. The research identified over 5800 proteins involved in the response to the peptide treatment, with significant changes observed in proteins associated with pigmentation pathways. Notably, proteins such as Rab29 and Dct were upregulated while Tyrp1 was downregulated, indicating a targeted effect of the peptide on melanogenic pathways .
| Protein | Change in Expression | Role |
|---|---|---|
| Rab29 | Upregulated | Involved in melanin synthesis |
| Dct | Upregulated | Catalyzes conversion of dopachrome |
| Tyrp1 | Downregulated | Associated with melanin production |
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using both melanoma and normal kidney cell lines (Vero cells). The results indicated that the peptide did not exhibit significant cytotoxicity across a range of concentrations (1.5625 μg/mL to 100 μg/mL), supporting its safety for therapeutic and cosmetic applications .
作用機序
The mechanism of action of Sop octapeptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
類似化合物との比較
Similar Compounds
- Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-serine
- Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-tyrosine
Uniqueness
Sop octapeptide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its sequence can influence its stability, solubility, and interaction with molecular targets, making it suitable for specific applications that other peptides may not fulfill.
特性
CAS番号 |
135467-95-7 |
|---|---|
分子式 |
C43H69N9O13 |
分子量 |
920.1 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1 |
InChIキー |
IKOYOTRBIJAJQX-ZPXWBUFFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
配列 |
FGLQLELT |
同義語 |
Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine SOP octapeptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















